molecular formula C5H13Cl2FN2 B15051507 (2R)-2-(fluoromethyl)piperazine dihydrochloride

(2R)-2-(fluoromethyl)piperazine dihydrochloride

Cat. No.: B15051507
M. Wt: 191.07 g/mol
InChI Key: SOHLLRVGXNGPBX-XRIGFGBMSA-N
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Description

(2R)-2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(fluoromethyl)piperazine dihydrochloride typically involves the fluoromethylation of piperazine. One common method includes the reaction of piperazine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of piperazine derivatives with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

(2R)-2-(fluoromethyl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2R)-2-(fluoromethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The fluoromethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired pharmacological effects .

Comparison with Similar Compounds

  • (2R)-2-(Chloromethyl)piperazine dihydrochloride
  • (2R)-2-(Bromomethyl)piperazine dihydrochloride
  • (2R)-2-(Iodomethyl)piperazine dihydrochloride

Comparison:

Properties

Molecular Formula

C5H13Cl2FN2

Molecular Weight

191.07 g/mol

IUPAC Name

(2R)-2-(fluoromethyl)piperazine;dihydrochloride

InChI

InChI=1S/C5H11FN2.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2;2*1H/t5-;;/m0../s1

InChI Key

SOHLLRVGXNGPBX-XRIGFGBMSA-N

Isomeric SMILES

C1CN[C@H](CN1)CF.Cl.Cl

Canonical SMILES

C1CNC(CN1)CF.Cl.Cl

Origin of Product

United States

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